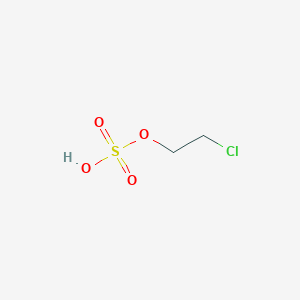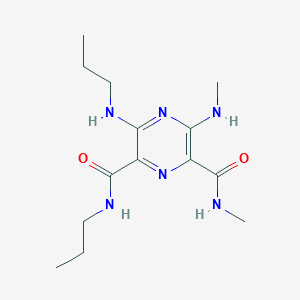![molecular formula C16H14N2O B8043484 3-[[(Diphenylmethylene)amino]oxy]propanenitrile CAS No. 1089333-21-0](/img/structure/B8043484.png)
3-[[(Diphenylmethylene)amino]oxy]propanenitrile
Descripción general
Descripción
3-[[(Diphenylmethylene)amino]oxy]propanenitrile is an organic compound known for its versatile applications in synthetic chemistry. It contains a nitrile group, an ether linkage, and an imine group, making it structurally complex and reactive. This compound often serves as a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Route 1: : The compound can be synthesized by reacting diphenylmethanone oxime with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Condition
Solvent: Dimethylformamide (DMF)
Base: Potassium carbonate
Temperature: 100°C
Reaction Time: 12 hours
Route 2: : Another method involves the reaction of diphenylmethane with 3-bromo propanenitrile in the presence of a strong base and a phase transfer catalyst to promote the nucleophilic substitution.
Reaction Condition
Solvent: Tetrahydrofuran (THF)
Base: Sodium hydride
Catalyst: Tetrabutylammonium bromide
Temperature: Room temperature
Reaction Time: 8 hours
Industrial Production Methods
Industrial production typically scales up these laboratory methods, often optimizing for cost, yield, and purity. Large-scale reactors, continuous flow methods, and purification steps such as crystallization or column chromatography are implemented.
Análisis De Reacciones Químicas
3-[[(Diphenylmethylene)amino]oxy]propanenitrile undergoes various chemical reactions owing to its functional groups.
Types of Reactions:
Oxidation: : Converts the nitrile group into an amide or carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: : Reduces the nitrile group to an amine using reagents like lithium aluminium hydride.
Nucleophilic Substitution: : The ether linkage can be cleaved by nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acidic medium, heat.
Reduction: : Lithium aluminium hydride, ether solvent, low temperature.
Substitution: : Hydrochloric acid, base (like sodium hydroxide), room temperature.
Major Products Formed:
Oxidation: : Amide or carboxylic acid derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[(Diphenylmethylene)amino]oxy]propanenitrile has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Studied for its potential to modify biological macromolecules through covalent bonding.
Medicine: : Investigated for its role as a precursor in drug synthesis.
Industry: : Utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves interactions with functional groups on other molecules. The nitrile and ether groups are particularly reactive, allowing for various chemical modifications. The imine group can act as a nucleophile or electrophile, facilitating diverse chemical transformations.
Comparación Con Compuestos Similares
Benzyl cyanide
Phenylacetonitrile
Diphenylmethane
Comparison:
3-[[(Diphenylmethylene)amino]oxy]propanenitrile vs. Benzyl cyanide: : Both contain nitrile groups, but the former has an ether linkage and an imine group, providing more reactive sites.
This compound vs. Phenylacetonitrile: : Phenylacetonitrile is simpler with fewer functional groups, making it less versatile in synthesis.
This compound vs. Diphenylmethane: : Diphenylmethane lacks the nitrile and ether functionalities, limiting its reactivity compared to this compound.
This comprehensive article should provide a solid foundation for understanding the intricacies of this compound. If there's any specific detail or topic you'd like to dive deeper into, feel free to ask!
Propiedades
IUPAC Name |
3-(benzhydrylideneamino)oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-12-7-13-19-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOHMFNGTTYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241410 | |
| Record name | 3-[[(Diphenylmethylene)amino]oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089333-21-0 | |
| Record name | 3-[[(Diphenylmethylene)amino]oxy]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089333-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(Diphenylmethylene)amino]oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[4-(benzenesulfonylsulfamoyl)-3-methylphenyl]-2-methylprop-2-enamide](/img/structure/B8043478.png)

![4-amino-6-[4-(4-chlorophenyl)phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B8043508.png)

